molecular formula C25H23BBrO3P B1193193 MitoB CAS No. 1247025-84-8

MitoB

Cat. No. B1193193
CAS RN: 1247025-84-8
M. Wt: 493.1438
InChI Key: MFIBJDFSRFHSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MitoB is a mitochondria-targeted mass spectrometry probe used to measure hydrogen peroxide (H2O2) levels within mitochondria . It contains a triphenylphosphonium cation component that drives its accumulation within mitochondria .


Synthesis Analysis

MitoB is synthesized using the lipophilic alkyltriphenylphosphonium (TPP) group . The arylboronic moiety of MitoB reacts with H2O2 to form a new product, MitoP . The ratio of MitoP to MitoB can be used to determine mitochondrial H2O2 concentration .


Molecular Structure Analysis

MitoB’s molecular structure includes a triphenylphosphonium cation component and an arylboronic moiety .


Chemical Reactions Analysis

The arylboronic moiety of MitoB reacts selectively with H2O2 to form a phenol product, MitoP . The extent of its conversion to MitoP enables the quantification of H2O2 .


Physical And Chemical Properties Analysis

MitoB is a white to beige powder . It is soluble in DMSO at 20 mg/mL .

Mechanism of Action

Target of Action

MitoB is primarily targeted to the mitochondria , a sub-cellular organelle that plays a central role in energy metabolism . The mitochondria are recognized as an important target for new drug discovery programs aimed at finding innovative therapeutic solutions for various pathological events, such as cancer, cardiovascular, and neurological diseases .

Mode of Action

MitoB contains a triphenylphosphonium (TPP) group that drives its accumulation into mitochondria . Once in the mitochondria, the TPP-conjugate can detect or influence processes within the mitochondrial matrix directly . MitoB also contains an arylboronic moiety that selectively reacts with hydrogen peroxide (H2O2) , producing a phenol product, MitoP .

Biochemical Pathways

The primary biochemical pathway involved in the action of MitoB is the reactive oxygen species (ROS) pathway . Hydrogen peroxide produced within the mitochondrial matrix is involved in signaling and implicated in the oxidative damage associated with aging and a wide range of conditions including cardiovascular disease, neurodegeneration, and cancer .

Pharmacokinetics

The pharmacokinetics of MitoB involve its accumulation in mitochondria, driven by the plasma and mitochondrial membrane potentials . The lipophilic nature of the TPP group allows MitoB to easily cross membranes and accumulate in the mitochondria . The in vivo biodistribution, pharmacokinetics, and long-term toxic effects studies to provide accurate information about efficacy and toxicity are still an emergent issue .

Result of Action

The result of MitoB’s action is the conversion of MitoB into the exomarker, MitoP, by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to MitoB after a period of incubation . This ratio is determined by mass spectrometry .

Action Environment

The action environment of MitoB is primarily the mitochondrial matrix . .

Future Directions

MitoB has a wide range of possible applications, including the study of the role of ROS in mediating life history trade-offs in ecological settings . It can also be used in any cell line, tissue, or whole organism, allowing for temporal control and reversible dose-dependent application .

properties

IUPAC Name

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBJDFSRFHSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BBrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MitoB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.